N-Acetyl-L-methionine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-methionine-15N is a labeled derivative of N-Acetyl-L-methionine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-15N typically involves the acetylation of L-methionine-15N. The reaction is carried out by reacting L-methionine-15N with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. The isotopic labeling is achieved by using nitrogen-15 enriched starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-L-methionine-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to L-methionine-15N.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: L-methionine-15N.
Substitution: Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-methionine-15N is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of N-Acetyl-L-methionine-15N involves its incorporation into metabolic pathways where it acts as a precursor to various biomolecules. The nitrogen-15 label allows researchers to track its incorporation and transformation within biological systems. This helps in understanding the metabolic fate and biochemical interactions of the compound .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-methionine-1-13C: Another isotopically labeled derivative where the carbon atom is replaced with carbon-13.
Fmoc-Met-OH-15N: A derivative used in peptide synthesis with nitrogen-15 labeling.
L-Methionine-15N: The non-acetylated form of the compound with nitrogen-15 labeling
Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .
Eigenschaften
Molekularformel |
C7H13NO3S |
---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
InChI-Schlüssel |
XUYPXLNMDZIRQH-DWNZYCRPSA-N |
Isomerische SMILES |
CC(=O)[15NH][C@@H](CCSC)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.